molecular formula C21H22N4O3S B2533340 N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941968-56-5

N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2533340
CAS RN: 941968-56-5
M. Wt: 410.49
InChI Key: PRCAYNWPRNAUCO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as MTUC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTUC is a thiazole-based compound that has been synthesized and studied for its potential to inhibit the activity of certain enzymes and receptors in the body.

Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives have been studied for their role in corrosion inhibition, particularly for protecting metals in acidic environments. For instance, research on mild steel in sulfuric acid solutions revealed that certain thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole, exhibit significant inhibition performance, suggesting their application in protecting steel surfaces from corrosion. These findings were supported by molecular dynamics simulations, electrochemical studies, and experimental measurements, highlighting the potential of thiazole derivatives in corrosion protection applications (Khaled & Amin, 2009).

Antimicrobial and Antiviral Activities

Thiazole compounds have also been evaluated for their antimicrobial and antiviral properties. Novel synthetic pathways have led to the creation of thiazole derivatives with promising biological activities. For example, certain derivatives have shown significant activity against various bacterial strains and viruses, indicating their potential as therapeutic agents. Studies in this area focus on the synthesis of novel compounds and their biological evaluation, contributing to the development of new drugs with antimicrobial and antiviral capabilities (Abu‐Hashem et al., 2020).

Synthetic Chemistry and Material Science

In synthetic chemistry, thiazole derivatives are valuable intermediates for constructing complex molecules and materials with specific functions. Research includes developing synthetic methodologies for creating thiazole-based compounds, which could serve as building blocks for pharmaceuticals, agrochemicals, and materials science applications. The versatility of thiazole derivatives in synthetic applications underscores their importance in chemical research and development (Srivastava et al., 1977).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-3-7-16(8-4-14)23-20(27)25-21-24-18(13-29-21)19(26)22-12-11-15-5-9-17(28-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAYNWPRNAUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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